molecular formula C15H35O5Ta B107921 Tantalum (V) isopropoxide CAS No. 16761-83-4

Tantalum (V) isopropoxide

Cat. No.: B107921
CAS No.: 16761-83-4
M. Wt: 476.38 g/mol
InChI Key: BZXLPZMNHQWSNR-UHFFFAOYSA-N
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Description

Tantalum (V) isopropoxide is an organometallic compound with the chemical formula ( \text{C}{15}\text{H}{35}\text{O}_5\text{Ta} ) It is a metal alkoxide of tantalum, where five isopropoxy groups are bonded to a central tantalum atom

Safety and Hazards

The safety data sheet for Pentaisopropoxytantalum(V) indicates that it is a flammable solid and can cause skin and eye irritation . Additional isopropanol may be formed by reaction with moisture and water .

Future Directions

While specific future directions for Pentaisopropoxytantalum(V) are not mentioned in the search results, organometallic compounds in general have a wide range of applications in areas such as catalysis, materials science, and medicine. Continued research in these areas could lead to new uses and improved methods for the synthesis and characterization of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tantalum (V) isopropoxide can be synthesized through the reaction of tantalum pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows: [ \text{TaCl}_5 + 5 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ta}(\text{OCH}(\text{CH}_3)_2)_5 + 5 \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of pentaisopropoxytantalum(V) involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of an inert atmosphere, such as nitrogen or argon, is crucial to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Tantalum (V) isopropoxide undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form tantalum pentoxide and isopropanol.

    Alcoholysis: Reacts with other alcohols to exchange isopropoxy groups with other alkoxy groups.

    Thermal Decomposition: Decomposes upon heating to form tantalum pentoxide and isopropanol.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Alcoholysis: Different alcohols such as methanol or ethanol.

    Thermal Decomposition: Elevated temperatures in an inert atmosphere.

Major Products

    Hydrolysis: Tantalum pentoxide and isopropanol.

    Alcoholysis: Mixed alkoxides and isopropanol.

    Thermal Decomposition: Tantalum pentoxide and isopropanol.

Scientific Research Applications

Tantalum (V) isopropoxide has several scientific research applications, including:

    Materials Science: Used as a precursor for the deposition of tantalum oxide thin films, which are important in microelectronics and optics.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including polymerization and oxidation reactions.

Mechanism of Action

The mechanism of action of pentaisopropoxytantalum(V) in catalytic processes involves the coordination of the tantalum center with reactant molecules, facilitating their transformation. The isopropoxy groups can be replaced by other ligands, allowing the tantalum center to participate in various catalytic cycles. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tantalum(V) ethoxide: Similar structure but with ethoxy groups instead of isopropoxy groups.

    Tantalum(V) methoxide: Contains methoxy groups and exhibits different reactivity due to the smaller size of the methoxy group.

    Tantalum(V) butoxide: Contains butoxy groups, leading to different solubility and reactivity properties.

Uniqueness

Tantalum (V) isopropoxide is unique due to the presence of isopropoxy groups, which provide a balance between steric hindrance and reactivity. This makes it a versatile precursor for various applications, particularly in the deposition of thin films and catalysis.

Properties

IUPAC Name

propan-2-olate;tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C3H7O.Ta/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXLPZMNHQWSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35O5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501834
Record name Tantalum(5+) pentapropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16761-83-4
Record name Tantalum(5+) pentapropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What happens when Tantalum(V) isopropoxide reacts with O,O′-dialkyldithiophosphoric acids?

A1: When Tantalum(V) isopropoxide reacts with O,O′-dialkyldithiophosphoric acids in a 1:1 molar ratio, it forms tetraisopropoxy tantalum(V) dialkyl dithiophosphates. [] These products are characterized as hydrolysable, yellow viscous liquids. They are soluble in common organic solvents and exist as monomers in freezing benzene. []

Q2: How is the structure of tetraisopropoxy tantalum(V) dialkyl dithiophosphate complexes determined?

A2: The structure of these complexes has been studied using various techniques. Molecular weight determination confirms their monomeric nature. [] Additionally, spectroscopic analyses, including Infrared (IR) spectroscopy, proton Nuclear Magnetic Resonance (1H NMR), carbon-13 Nuclear Magnetic Resonance (13C NMR), and phosphorus-31 Nuclear Magnetic Resonance (31P NMR), provide insights into the bonding and arrangement of atoms within the molecule. [] These analyses suggest an octahedral structure for the complexes, with the dithiophosphate moieties acting as chelating bidentate ligands. []

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